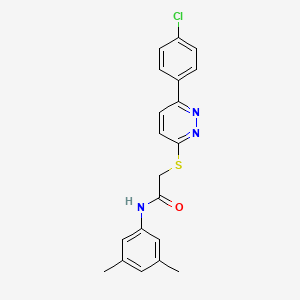![molecular formula C13H18N4 B2529287 1-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イルメチル)シクロヘキシルアミン CAS No. 1429901-75-6](/img/structure/B2529287.png)
1-([1,2,4]トリアゾロ[4,3-a]ピリジン-3-イルメチル)シクロヘキシルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine is a useful research compound. Its molecular formula is C13H18N4 and its molecular weight is 230.315. The purity is usually 95%.
BenchChem offers high-quality 1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ホスホン酸エステルの合成
この化合物は、新規な3-メチルホスホリル化[1,2,4]トリアゾロ[4,3-a]ピリジンの合成に使用されてきました。 これは、クロロエチニルホスホン酸エステルと市販のN-無置換2-ヒドラジニルピリジンの5-exo-dig型環化によって達成されました .
抗真菌活性
本化合物を含むいくつかの新規な[1,2,4]トリアゾロ[4,3-a]ピリジンは、フィロスティクタ・ピリナ、スクレロチニア・スクレロチオラム、リゾクトニア・ソラニ、フザリウム・オキシスポルム、フザリウム・ニバレ、アスペルギルス・フミガーツ、カンジダ・アルビカンスなどの様々な真菌に対して優れた抗真菌活性を示すことが判明しました .
神経保護作用
本化合物を含むトリアゾロピリジンは、神経保護作用を持つことが示されています . しかし、神経変性疾患における正確なメカニズムと潜在的な用途については、さらなる調査が必要です。
抗菌活性
本化合物に存在する構造フラグメントであるトリアゾロピリジン環は、抗菌活性と関連付けられています . これは、新しい抗菌剤の開発における潜在的な用途を示唆しています。
除草活性
トリアゾロピリジンは、除草活性を持つことも示されています . これは、この化合物が新しい除草剤の開発に使用できることを示しています。
c-Met/VEGFR-2キナーゼ阻害剤
本化合物と類似の、一連の新規な[1,2,4]トリアゾロ[4,3-a]ピラジン誘導体は、c-Met/VEGFR-2キナーゼに対する阻害活性が評価されました。 これらの化合物は、リード化合物であるフォレチニブと比較して、満足のいく活性を示しました .
抗増殖活性
この化合物は、A549、MCF-7、HeLaなどの様々な癌細胞株に対して、有望な抗増殖活性を示しています . これは、癌治療における潜在的な用途を示唆しています。
有機発光ダイオード(OLED)への使用
本化合物中の構造フラグメントである[1,2,4]トリアゾロピリジン環は、有機発光ダイオード(OLED)の合成における電子受容ユニットとして使用されてきました .
将来の方向性
Triazolopyridine derivatives constitute an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical applications . They have been recognized as antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal agents, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors . This suggests that “1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine” and its derivatives could have potential applications in these areas.
作用機序
Target of Action
The primary target of “1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine” is Nicotinamide phosphoribosyltransferase (NAMPT). NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
It is known that the compound interacts with its target, nampt, to modulate its activity .
Biochemical Pathways
The compound affects the NAD+ salvage pathway by modulating the activity of NAMPT . This can have downstream effects on various biological processes that rely on NAD+, including metabolism and aging .
Pharmacokinetics
It is known that the compound has been designed to have attenuated cyp inhibition, which could potentially improve its bioavailability .
Result of Action
The molecular and cellular effects of “1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine” are likely to be related to its modulation of NAMPT activity and the subsequent effects on the NAD+ salvage pathway . This could potentially influence a range of biological processes, including metabolism and aging .
生化学分析
Biochemical Properties
The triazolopyridine ring, a key component of this compound, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c14-13(7-3-1-4-8-13)10-12-16-15-11-6-2-5-9-17(11)12/h2,5-6,9H,1,3-4,7-8,10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJBWUPRJLCWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2529205.png)



![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2529213.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2529216.png)

![2-ethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2529219.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-oxo-2,5,6,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2529220.png)
![N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2529223.png)
![Ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2529225.png)

